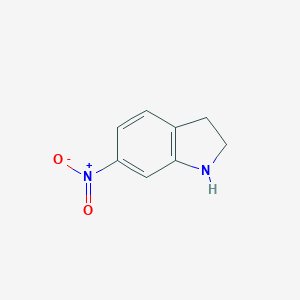

6-Nitroindoline

Übersicht

Beschreibung

6-Nitroindoline is an organic compound with the molecular formula C8H8N2O2. It is a derivative of indoline, where a nitro group is substituted at the sixth position of the indoline ring. This compound is known for its distinctive reddish-yellow to deep yellow-red crystalline appearance .

Vorbereitungsmethoden

6-Nitroindoline can be synthesized through various methods. One common synthetic route involves the nitration of indoline using a mixture of nitric acid and sulfuric acid. This reaction typically yields this compound in high purity . Another method involves the air oxidation of 4,6-dinitro-1-(p-toluenesulfonyl)indoline at 70°C in pyridine . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.

Analyse Chemischer Reaktionen

6-Nitroindoline undergoes several types of chemical reactions, including:

Substitution: It can undergo N-alkylation reactions with alkyl halides in the presence of a base like sodium hydride (NaH) in DMF.

The major products formed from these reactions include N-substituted 6-nitroindoles and N-substituted indolines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Nitroindoline is primarily utilized as a precursor in the synthesis of biologically active compounds. It has been employed in the development of melatonin receptor antagonists, specifically targeting MT2 receptors. This application is significant for potential therapeutic agents in sleep disorders and circadian rhythm regulation .

Case Study : A study demonstrated the synthesis of 2-[(2,3-Dihydro-1H-indol-1-yl)methyl]melatonin analogs using this compound as a key intermediate. The resulting compounds exhibited selective antagonistic activity towards MT2 receptors, highlighting the compound's role in drug discovery .

Material Science

Recent advancements have seen the incorporation of this compound derivatives into smart materials, particularly shape memory polymers (SMPs). These materials exhibit unique properties such as shape memory effects, photochromism, and mechanochromism.

Case Study : A notable study involved grafting N-hydroxyethyl-3,3-dimethyl-6-nitroindoline spiropyran into a polyurethane matrix. This resulted in a smart shape memory polyurethane that demonstrated excellent shape recovery ratios (93.7%) and high shape fixation (97.4%) under UV light activation. Such materials are promising for applications in soft robotics and actuators .

Photoreactive Compounds

This compound has also been explored for its photoreactivity, particularly in the synthesis of new photoreactive compounds. Its derivatives can be used to create materials that respond to light stimuli, which can be beneficial in various technological applications.

Case Study : Research on 7-nitroindoline-S-thiocarbamates revealed their potential as photoreactive agents. These compounds were synthesized efficiently and exhibited interesting photochemical properties, paving the way for their use in photonic devices and sensors .

Data Table: Applications Overview

| Application Area | Compound/Derivative | Key Findings |

|---|---|---|

| Medicinal Chemistry | Melatonin receptor antagonists | Selective activity towards MT2 receptors |

| Material Science | Shape memory polyurethane | Shape recovery (93.7%), Shape fixation (97.4%) |

| Photoreactive Compounds | 7-nitroindoline-S-thiocarbamates | Efficient synthesis; interesting photochemical properties |

Wirkmechanismus

The mechanism of action of 6-nitroindoline involves its interaction with various molecular targets and pathways. For instance, its derivatives can inhibit nitric oxide synthase, an enzyme involved in the production of nitric oxide, which plays a crucial role in various physiological processes . The nitro group in this compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

6-Nitroindoline can be compared with other nitroindoline derivatives, such as 4-nitroindoline and 7-nitroindoline. These compounds share similar structural features but differ in the position of the nitro group on the indoline ring. The unique position of the nitro group in this compound imparts distinct chemical reactivity and biological activity compared to its analogs . For example, 7-nitroindoline is often used in the synthesis of photolabile precursors for neurotransmitters, while this compound is more commonly used in medicinal chemistry for its anti-cancer properties .

Similar Compounds

- 4-Nitroindoline

- 7-Nitroindoline

- 5-Nitroindoline

Biologische Aktivität

6-Nitroindoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO2) at the 6-position of the indoline ring. This modification can significantly influence its biological activity, as the nitro group can participate in various chemical interactions, including redox reactions and electrophilic substitutions.

Antibacterial Activity

Research indicates that nitro-substituted indoles exhibit notable antibacterial properties. For instance, this compound derivatives have shown effective inhibition against various bacterial strains. A study highlighted that compounds with nitro groups in specific positions demonstrated enhanced lipophilicity and membrane interaction, contributing to their antibacterial efficacy. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 20 μM against Staphylococcus aureus and 30 μM against Pseudomonas aeruginosa .

Antitubercular Activity

The antitubercular effects of this compound have also been studied, with findings suggesting that the presence of the nitro group is crucial for activity against Mycobacterium tuberculosis. One study reported an MIC value of 0.78 μM for selected derivatives, indicating a strong potential for developing new antitubercular agents . The mechanism involves modulation of intracellular pathways that are vital for bacterial survival.

Anti-Inflammatory Properties

This compound has shown promise as an anti-inflammatory agent. Compounds derived from it have been found to inhibit key inflammatory mediators such as iNOS, COX-2, and TNF-α. These effects are attributed to the ability of the nitro group to enhance interactions with biomolecules involved in inflammatory responses . For example, a specific derivative exhibited significant inhibition of NF-kB activation, a critical factor in inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antibacterial Study :

- Antitubercular Study :

- Anti-Inflammatory Mechanism :

Table: Summary of Biological Activities

The biological activities of this compound are largely attributed to its ability to interact with various biological targets:

- Redox Reactions : The nitro group can undergo reduction to form amino derivatives, which may exhibit different pharmacological properties.

- Electrophilic Substitution : The presence of the nitro group enhances electrophilicity, allowing for better interaction with nucleophilic sites on proteins and enzymes.

- Modulation of Cellular Pathways : The compound influences intracellular signaling pathways that regulate inflammation and bacterial survival.

Eigenschaften

IUPAC Name |

6-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNYDSMDSLOMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173393 | |

| Record name | Indoline, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19727-83-4 | |

| Record name | 6-Nitroindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19727-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoline, 6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019727834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitroindoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indoline, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common starting materials for synthesizing 6-Nitroindoline derivatives?

A1: this compound derivatives can be synthesized using readily available starting materials. For instance, (S)-6-Nitroindoline-2-carboxylic acid, a key building block for many bioactive compounds, can be prepared from L-Phenylalanine with high enantiomeric excess. [, ] Another approach involves transforming this compound into 1-acetyl-5,6-diaminoindoline, which serves as a precursor for synthesizing 5H-[1,2,5]selenadiazolo[3,4-f]indole via selenadiazoles. []

Q2: How can 1,3,3,5-tetramethyl-6-nitroindoline spirobenzopyrans be synthesized?

A2: These compounds can be synthesized through the condensation reaction of 2-methylene indoline with 5-nitrosalicylaldehyde. The required 2-methylene indoline can be prepared using readily available materials like salicylaldehyde, p-methyl aniline, and 3-methyl-2-butanone. []

Q3: What are the applications of 5- and 6-Nitroindolines in organic synthesis?

A3: 5- and 6-Nitroindolines are valuable intermediates in synthesizing various heterocyclic compounds. For instance, they can be utilized to prepare substituted benzoindolinothiazepines through Friedel-Crafts reactions. [, ] Furthermore, 6-amino-seco-cyclopropylindole (seco-CI) derivatives, synthesized from 1-(tert-butyloxycarbonyl)-3-(chloromethyl)-6-nitroindoline, show potential as DNA minor groove alkylating agents with promising cytotoxicity profiles. []

Q4: Are there efficient methods to synthesize methyl 5- and 6-nitroindole-2-carboxylates?

A4: Yes, these compounds can be synthesized by nitrating Indoline-2-carboxylic acid. This compound-2-carboxylic acid can be formed, esterified, and subsequently dehydrogenated using DDQ to obtain methyl 6-nitroindole-2-carboxylate. Methyl 5-nitroindole-2-carboxylate can be synthesized by nitrating and subsequently dehydrogenating methyl 1-acetylindoline-2-carboxylate. []

Q5: Can this compound derivatives be used to study material properties?

A5: Yes, this compound derivatives like 1,3,3-trimethyl-6′-nitroindoline-2-spiro-2′-benzopyran (SP) can be employed as solvatochromic probes to investigate the properties of materials like Y-zeolites. Their photochromic nature allows researchers to analyze the polarity and acidity of both internal and external surface environments within these materials. []

Q6: What are the applications of photochromic this compound derivatives in fluid dynamics?

A6: Photochromic compounds like 1,3,3-trimethyl-6′-nitroindoline-2- spiro-2′-benzpyran can visualize flow fields in fluid dynamics experiments. They provide valuable insights into complex flow behaviors in single and two-phase flows, including velocity profiles and gradients, which are difficult to obtain using other methods. []

Q7: Can this compound derivatives be used to study molecular dynamics?

A7: Yes, the kinetics of dark isomerization of 1,3,3-trimethyl-6'-nitroindoline-2-spiro-2'-benzopyran in various emulsions can be investigated using flash photolysis, providing insights into molecular dynamics and the influence of factors like viscosity and gel dehydration on these processes. []

Q8: What other chemical modifications of this compound have been explored?

A8: Researchers have explored various chemical modifications of this compound. This includes the synthesis and characterization of L-arabinopyranosides of 5- and 6-nitroindoles [], 1-β-D-ribopyranosyl- and ribofuranosyl-6-nitroindole and indoline for oligonucleotide synthesis [], and exploring the effects of substituents on the spectral properties of 1,3,3-trimethyl-6′-nitroindoline-2-spiro-2′-[2H]-chromenes. []

Q9: Are there efficient synthetic routes for N-substituted 6-nitroindoles starting from indolines?

A9: Yes, one-pot synthesis methods have been developed for preparing N-substituted 6-nitroindoles from the corresponding indoline precursors. []

Q10: What is the historical context of this compound research?

A10: The synthesis and investigation of this compound and its derivatives have been ongoing for several decades. Early work focused on introducing substituents into the benzene ring of indole. [] Over time, the research expanded to encompass various aspects like photochromic properties, glycosylation, and applications as building blocks for more complex molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.